

Application Notes: The Role of Diisopropanolamine in Cement Hydration and Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropanolamine

Cat. No.: B056660

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Introduction

Diisopropanolamine (DIPA) and its derivatives, particularly Diethanol-isopropanolamine (DEIPA), are alkanolamine compounds utilized as multifunctional additives in the cement and concrete industry.[1][2] They primarily function as grinding aids during cement production, reducing energy consumption, and as chemical admixtures to enhance the performance of cement-based materials.[1][2] These compounds influence the kinetics of cement hydration and the development of the hardened microstructure, leading to notable improvements in mechanical properties.[3][4] The primary mechanism involves the chelation of metallic ions (Al^{3+} , Fe^{3+} , and Ca^{2+}) present in the cement pore solution, which accelerates the dissolution of aluminate and ferrite phases and influences the formation of hydration products.[5][6][7] The dosage of these amines is a critical factor, with low concentrations (typically 0.01% to 0.05% by weight of cement) yielding beneficial effects, while higher concentrations can be detrimental, especially to early-age strength.[5][8]

Mechanism of Action

The influence of DIPA/DEIPA on cement hydration is a multi-faceted process targeting several key reactions:

- **Acceleration of Aluminate and Ferrite Hydration:** DIPA and its derivatives exhibit a strong chelating effect with aluminum (Al^{3+}) and iron (Fe^{3+}) ions.[6][9] This complexation promotes

the dissolution of the primary aluminate (C_3A) and ferrite (C_4AF) phases in the cement clinker.[3][5] This accelerated dissolution leads to a more rapid initial reaction with sulfate ions (from gypsum) to form ettringite (AFt).[4]

- **Transformation of Hydration Products:** Following the depletion of gypsum, these alkanolamines continue to influence the aluminate reaction. They accelerate the transformation of the initially formed ettringite (AFt) into monosulfoaluminate (AFm) phases. [3][4][10] This is often observed as an enhanced secondary hydration peak in isothermal calorimetry measurements.[5]
- **Influence on Silicate Hydration:** While the primary effect is on the aluminate and ferrite phases, DIPA/DEIPA also impacts the hydration of silicate phases. It can accelerate the hydration of alite (C_3S), particularly at later stages (beyond 3 days), contributing to long-term strength development.[4][5][11] This is often attributed to the improved dispersion of cement particles and the modification of the microstructure, which allows better access of water to the unhydrated silicate grains.
- **Microstructure Refinement:** The addition of DEIPA can lead to the formation of more uniformly distributed hydration products and a refined pore structure in the hardened cement paste.[3][4] It promotes the formation of microcrystalline portlandite (Calcium Hydroxide, CH) and can modify the morphology of C-S-H gel, resulting in a denser matrix with reduced porosity.[3][4][7] This densification is a key contributor to the observed strength enhancement.

Quantitative Data on Cement Properties

The effects of Diethanol-isopropanolamine (DEIPA) on key cement properties are summarized below. Data is compiled from studies on Portland cement mortars and pastes.

Table 1: Effect of DEIPA on Compressive Strength of Cement Mortar

Dosage of DEIPA (% by wt. of cement)	3-Day Compressive Strength (MPa)	Change from Control (%)	28-Day Compressive Strength (MPa)	Change from Control (%)	Reference
0 (Control)	15.3	-	31.0	-	[3]
0.02	19.7	+28.7%	37.3	+20.3%	[3]
0 (Control)	31.8	-	53.6	-	[5]
0.05	37.4	+17.6%	53.8	+0.4%	[5]
0.5	23.9	-24.8%	51.5	-3.9%	[5]

Note: Strength values can vary significantly based on the specific cement composition and experimental conditions.

Table 2: Effect of DEIPA on Setting Time of Portland Limestone Cement

Dosage of DEIPA (% by wt. of cement)	Initial Setting Time (min)	Final Setting Time (min)	Reference
0 (Control)	95	155	[3]
0.02	80	135	[3]

Table 3: Effect of DEIPA on Cumulative Heat of Hydration

Hydration Time (hours)	Cumulative Heat (J/g) - Control	Cumulative Heat (J/g) - 0.02% DEIPA	Cumulative Heat (J/g) - 0.05% DEIPA	Reference
1	27.26	17.44	16.89	[4]
12	120.35	130.85	134.69	[4]
24	227.35	240.24	244.57	[4]
48	296.88	309.28	312.44	[4]
72	329.85	340.92	344.08	[4]

Experimental Protocols

Detailed methodologies for evaluating the effect of **Diisopropanolamine** on cement properties are outlined below.

1. Protocol for Sample Preparation (Cement Paste and Mortar)

- Objective: To prepare consistent cement paste and mortar samples with and without DIPA for subsequent testing.
- Materials:
 - Portland Cement
 - Standard Sand (for mortar, e.g., ISO standard sand)
 - Deionized Water
 - **Diisopropanolamine** (or its derivative, e.g., DEIPA) solution of known concentration.
- Procedure for Cement Paste:
 - Determine the required amounts of cement, water, and DIPA based on a fixed water-to-cement (w/c) ratio (e.g., 0.5).[\[4\]](#)
 - Add the calculated amount of DIPA to the mixing water and stir to ensure homogeneity.

- Place the cement powder into the bowl of a laboratory mixer.
- Add the water/DIPA solution to the cement.
- Mix for a specified duration and speed (e.g., 2 minutes at 500 rpm) to achieve a uniform paste.[\[4\]](#)
- Immediately cast the fresh paste into molds appropriate for the planned tests (e.g., cylindrical molds for calorimetry, small plastic vials for XRD/TGA).
- Seal the containers and cure in a controlled environment (e.g., 20°C and >95% relative humidity) until the time of testing.[\[4\]](#)
- Procedure for Mortar (for Compressive Strength):
 - Prepare samples based on a standard weight ratio, such as 1:3:0.5 for cement:sand:water.[\[3\]](#)
 - Follow the mixing procedure outlined in standards like ASTM C305.
 - Cast the mortar into prismatic molds (e.g., 40x40x160 mm).
 - Cure the specimens in a humid environment for 24 hours, then demold and continue curing in water at a constant temperature (e.g., 25°C) until the testing age.[\[3\]](#)

2. Protocol for Compressive Strength Testing

- Objective: To measure the effect of DIPA on the mechanical strength of hardened cement mortar.
- Apparatus: Compression testing machine.
- Procedure:
 - Remove cured mortar specimens from the curing environment at the designated ages (e.g., 3, 7, and 28 days).
 - Measure the dimensions of the specimens to calculate the cross-sectional area.

- Place the specimen in the compression testing machine.
- Apply a compressive load at a constant rate as specified by the relevant standard (e.g., ASTM C109/C109M).
- Record the maximum load sustained by the specimen before failure.
- Calculate the compressive strength by dividing the maximum load by the cross-sectional area. Test multiple specimens (typically 3 or 6) for each batch and average the results.

3. Protocol for Isothermal Calorimetry

- Objective: To measure the heat evolution during the early hydration of cement paste containing DIPA.
- Apparatus: Isothermal calorimeter.
- Procedure:
 - Prepare a fresh cement paste sample as described in Protocol 1.
 - Accurately weigh a specific amount of the paste (e.g., 5-10 grams) into a sample vial.
 - Seal the vial and place it into the calorimeter, which is maintained at a constant temperature (e.g., 25°C).[3]
 - Simultaneously, place a reference vial with an inert material of similar heat capacity into the reference chamber.
 - Record the heat flow rate (in mW/g) and cumulative heat (in J/g) continuously for a period of 48 to 72 hours.[3][4]

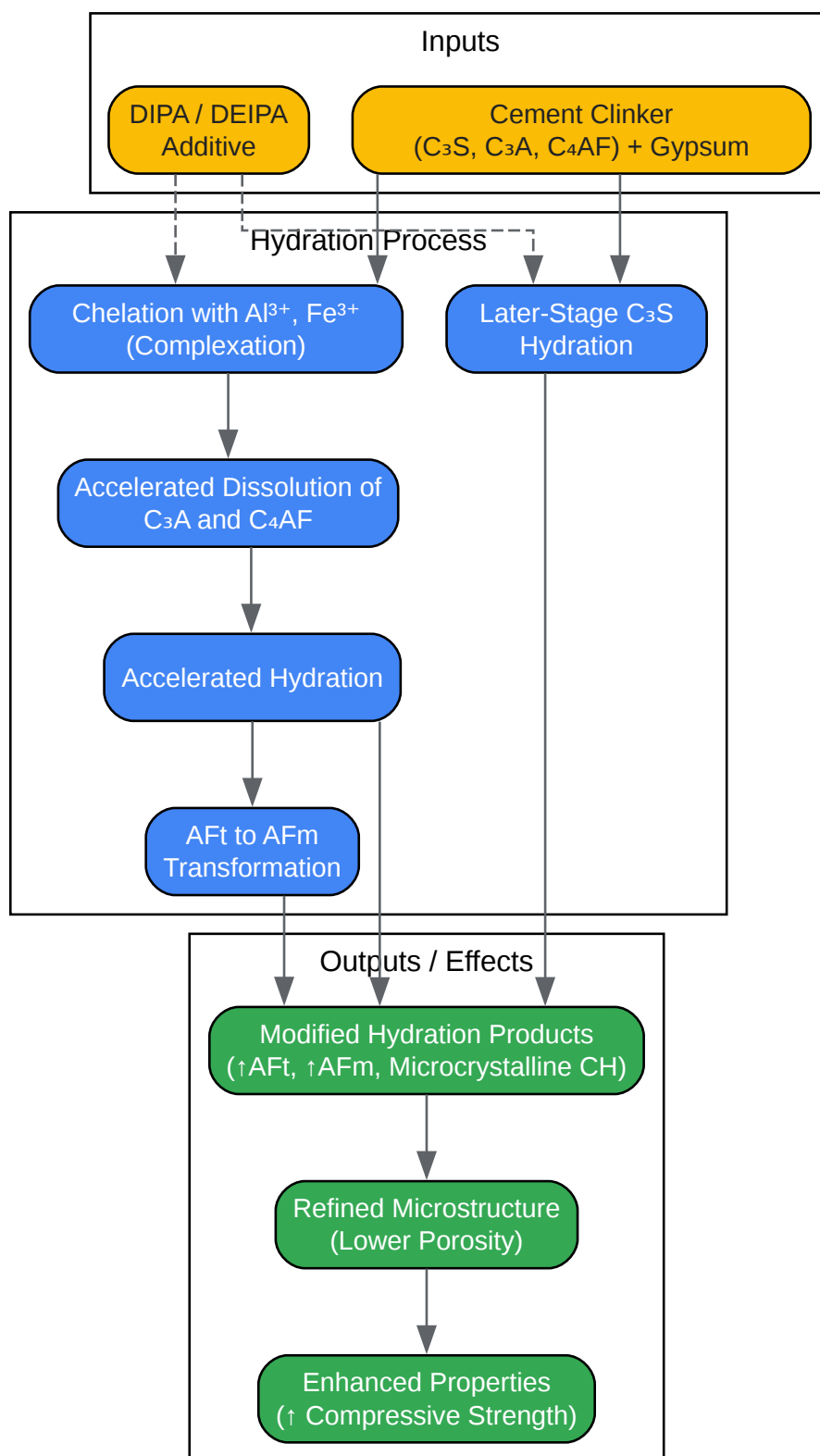
4. Protocol for Phase and Microstructure Analysis

- Objective: To investigate the influence of DIPA on the formation of hydration products and the development of the microstructure.
- Procedure:

- Prepare cement paste samples (Protocol 1) and cure them for the desired durations (e.g., 1, 3, 28 days).
- At each time point, halt the hydration process by crushing the sample and immersing the fragments in a solvent like isopropanol or anhydrous ethanol, followed by drying (e.g., vacuum drying).[3]
- X-Ray Diffraction (XRD):
 - Grind the dried sample into a fine powder.
 - Analyze the powder using an X-ray diffractometer over a specified 2θ range (e.g., 5° to 70°) to identify the crystalline phases present. Rietveld analysis can be used for quantitative phase analysis.[10][12]
- Thermogravimetric Analysis (TGA):
 - Place a small amount of the powdered sample (e.g., 20 mg) into the TGA instrument.
 - Heat the sample at a constant rate (e.g., $10^\circ\text{C}/\text{min}$) up to 1000°C in an inert atmosphere (e.g., nitrogen).[13]
 - Analyze the resulting weight loss curve. The weight loss in specific temperature ranges corresponds to the decomposition of hydration products, such as ettringite ($\sim 50\text{-}150^\circ\text{C}$) and calcium hydroxide ($\sim 400\text{-}500^\circ\text{C}$).[9]
- Scanning Electron Microscopy (SEM):
 - Use small, fractured pieces of the dried, hardened paste.
 - Mount the fragments on stubs and apply a conductive coating (e.g., gold or carbon).
 - Examine the microstructure and morphology of the hydration products using an SEM operated at a suitable accelerating voltage (e.g., 10 kV).[3]

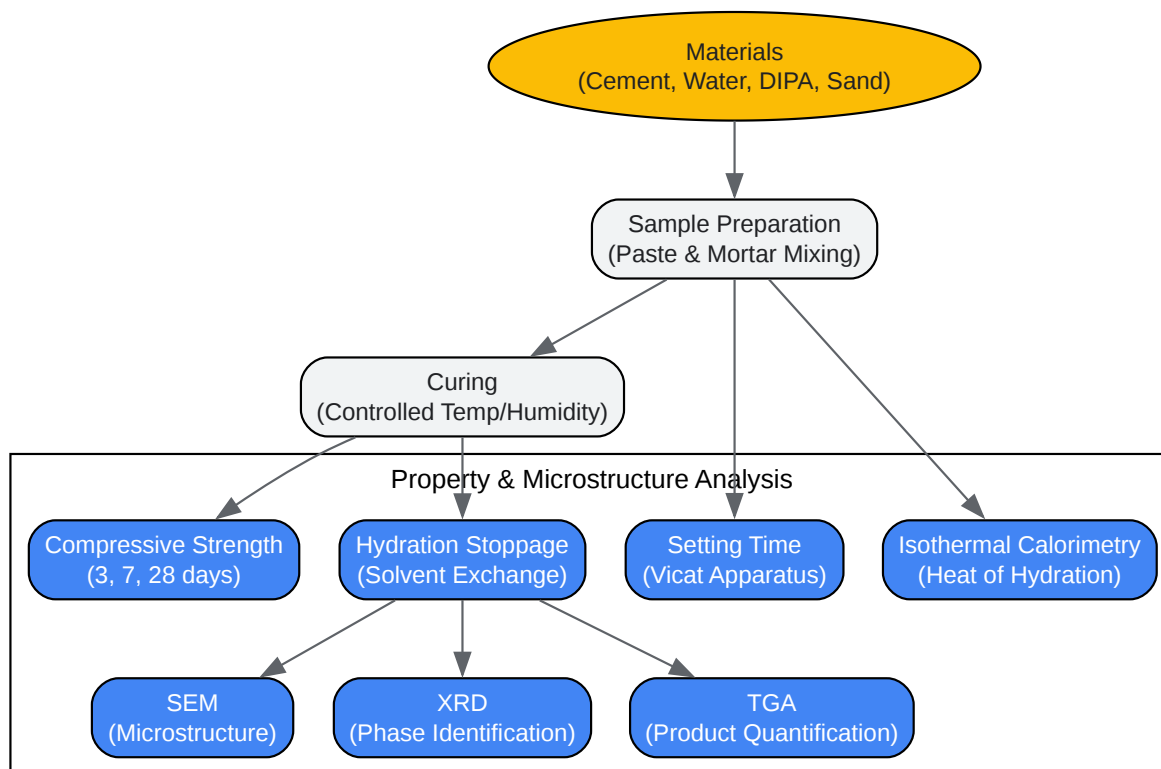
Visualizations

Caption: Chemical Structure of Diethanol-isopropanolamine (DEIPA).



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Caption: Mechanism of DIPA/DEIPA in Cement Hydration.



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Caption: Experimental Workflow for Evaluating DIPA in Cement.

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- To cite this document: BenchChem. [Application Notes: The Role of Diisopropanolamine in Cement Hydration and Performance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056660#role-of-diisopropanolamine-in-cement-hydration-and-properties]

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